molecular formula C20H32O3 B158130 Isocupressic acid CAS No. 1909-91-7

Isocupressic acid

Cat. No.: B158130
CAS No.: 1909-91-7
M. Wt: 320.5 g/mol
InChI Key: DOYKMKZYLAAOGH-DOEMEAPXSA-N
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Description

Isocupressic acid (C₂₀H₃₂O₃; CAS 1909-91-7) is a labdane-type diterpenoid carboxylic acid primarily identified in conifers such as Pinus ponderosa (ponderosa pine), Pinus contorta (lodgepole pine), and Juniperus species . It has garnered attention due to its abortifacient effects in cattle, linked to its ability to induce vasoconstriction in placental vessels, leading to fetal hypoxia and abortion . Structurally, it features a hydroxyl group at C-15 and a conjugated diene system (Figure 1), which are critical for its bioactivity .

Preparation Methods

Natural Extraction Protocols

Solvent-Based Extraction from Pine Bark

The primary source of isocupressic acid is Pinus ponderosa bark, with extraction protocols optimized for yield and purity. A landmark study by the USDA Agricultural Research Service ( ) detailed a multi-step process:

  • Milling and Initial Extraction : Fresh bark (500 g) is milled and exhaustively extracted with dichloromethane (CH₂Cl₂), yielding a dark brown viscous oil (54.8 g from 500 g bark).

  • Alkaline Partitioning : The crude extract is stirred with 0.75 M NaOH to separate acidic components. After 24 hours, the organic layer is drained, and the aqueous phase is acidified to pH 2 with HCl.

  • Secondary Extraction : The acidified aqueous layer is re-extracted with CH₂Cl₂, concentrating to 21.6 g of a dark brown oil.

  • Chromatographic Purification : Flash column chromatography over silica gel (3.5 × 32 cm) with hexane/ethyl acetate (3:2) eluent yields 2.88 g of pure this compound (99% purity).

Key Parameters :

StepSolvent/ReagentTemperatureYield (%)
Initial ExtractionCH₂Cl₂Room Temp10.9
Alkaline Partitioning0.75 M NaOHRoom Temp39.4
Final PurificationHexane/EtOAcAmbient13.3

This method achieves a total yield of 0.58% (w/w) from raw bark, with purity confirmed via NMR and mass spectrometry .

Pretreatment with Non-Polar Solvents

A patent by Google Patents ( ) describes a pretreatment step to enhance extraction efficiency:

  • Pine needles are soaked in hexane (C₆H₁₄) at 40–90°C to remove non-polar contaminants, reducing co-extraction of lipids and resins.

  • Subsequent extraction with water or polar solvents (e.g., ethanol) at 40–110°C isolates this compound-rich fractions.

This approach minimizes interference from terpenoids like abietic acid, simplifying downstream purification .

Purification and Stereochemical Control

Flash Chromatography

The USDA protocol employs silica gel flash chromatography to resolve this compound from structurally similar diterpenes. Fractions are monitored by TLC (Rf = 0.4 in hexane/EtOAc 3:2), with target bands collected and concentrated .

High-Performance Liquid Chromatography (HPLC)

HPLC/MS is critical for separating stereoisomers. For example, (13R)- and (13S)-tetrahydroagathic acid (a hydrogenated derivative) are resolved using a C18 column and acetonitrile/water gradient, with detection at 210 nm .

Analytical Characterization

Spectroscopic Confirmation

  • NMR : ¹H-NMR (360 MHz, CDCl₃) reveals characteristic signals at δ 5.38 (H-14, t, J = 6.84 Hz) and δ 1.23 (H-20, s). ¹³C-NMR identifies carbonyl (δ 183.65, C-19) and olefinic carbons (δ 147.96, C-8) .

  • Mass Spectrometry : CIMS (CH₄) shows m/z 317 [M + H]⁺ as the base peak, while EIMS fragments at m/z 241 and 189 confirm the labdane skeleton .

Optical Rotation

This compound exhibits [α]D +53.4° (c = 1.0, CHCl₃), consistent with its (1S,4aR,5S,8aR) configuration .

Challenges and Innovations

Scalability Limitations

Industrial-scale production is hindered by low natural abundance (0.5–2% in bark) and energy-intensive purification. A Reddit discussion ( ) proposed fungal degradation using mycological species to convert this compound in pine needles, though this targets toxin removal rather than isolation.

Chemical Reactions Analysis

Types of Reactions: Isocupressic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxygenated metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

    Oxidation Products: Various oxygenated derivatives.

    Reduction Products: Reduced forms with modified functional groups.

    Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Abortifacient Properties in Cattle

One of the most well-documented applications of isocupressic acid is its role as an abortifacient in cattle. The consumption of ponderosa pine needles by pregnant cows has been linked to late-term abortions, a phenomenon attributed to IA.

  • Mechanism of Action : this compound disrupts uterine blood flow, leading to decreased placental perfusion. Research indicates that IA inhibits steroidogenesis by affecting key steroidogenic genes such as StAR and cytochrome P450 cholesterol side-chain cleavage (P450scc), ultimately reducing progesterone production necessary for maintaining pregnancy .
  • Clinical Studies : A study demonstrated that IA significantly inhibited progesterone production in bovine luteal cells, indicating its role in blocking luteal function during pregnancy . Furthermore, stable metabolites of IA like tetrahydroagathic acid have been detected in fetal fluids post-abortion, providing a diagnostic marker for cases of pine needle abortion .

Toxicological Studies

This compound’s toxic effects extend beyond reproductive issues. It poses risks not only to cattle but potentially to other livestock and wildlife consuming pine needles.

  • Toxicity Assessments : Research has shown that IA does not cause other forms of toxicosis at abortifacient doses; however, it remains a concern for livestock management in regions where ponderosa pines are prevalent .
  • Environmental Impact : Understanding the concentration of IA in different pine populations can aid in assessing risk levels for grazing animals. Studies have reported varying concentrations of IA across different geographical locations, which could influence management practices for cattle ranchers .

Potential Therapeutic Applications

Emerging research suggests potential therapeutic applications for this compound beyond its abortifacient effects.

  • Induction of Apoptosis : Recent studies indicate that IA may induce programmed cell death (apoptosis) in certain cell types, which could have implications for cancer research . The ability to modulate cell death pathways presents a novel area for further investigation into the therapeutic uses of IA.
  • Pharmacological Studies : While primarily studied for its toxicological effects, the pharmacokinetics and bioavailability of IA are areas ripe for exploration. Understanding how IA interacts with biological systems could lead to new insights into its potential medicinal properties.

Data Summary

The following table summarizes key findings related to the applications and effects of this compound:

Application AreaKey FindingsReferences
Abortifacient EffectsInduces late-term abortions in cattle by inhibiting progesterone production
ToxicologyNo other toxicosis reported at abortifacient doses; concentration varies geographically
Apoptosis InductionPotential inducer of apoptosis; implications for cancer therapy
Pharmacological ResearchNeed for studies on pharmacokinetics and bioavailability

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 320.47 g/mol
  • Melting Point : 109–110°C
  • Optical Rotation : +42° (in CHCl₃)
  • Solubility: Lipophilic, soluble in organic solvents like ethanol and chloroform .

Comparison with Structurally Related Compounds

Isocupressic acid belongs to a broader class of labdane diterpenes, many of which share structural motifs but exhibit divergent biological activities. Below is a comparative analysis with key analogs:

Agatic Acid

  • Structure : Agatic acid is a hydrogenated derivative of this compound, formed via microbial metabolism in the bovine rumen .
  • Bioactivity : Unlike this compound, agatic acid is more stable in plasma and is implicated in sustained abortifacient effects due to its slower metabolic clearance .
  • Toxicity : Both compounds induce abortion in cattle, but agatic acid’s stability prolongs its toxic effects .

Communic Acid

  • Structure : Trans-communic acid (C₂₀H₃₀O₂) lacks the hydroxyl group at C-15 but retains the labdane backbone .
  • Bioactivity : Demonstrates antimycobacterial activity against Mycobacterium tuberculosis (MIC = 31 μM), surpassing this compound’s efficacy (MIC = 78 μM) .
  • Applications : Used in traditional medicine for antimicrobial purposes, contrasting with this compound’s toxicity profile .

Imbricatoloic Acid

  • Structure : Features an additional epoxide group compared to this compound .
  • Bioactivity : Found in Mediterranean propolis, imbricatoloic acid exhibits anti-inflammatory properties, unlike this compound’s narrow toxicological focus .
  • Stability : Resistant to oxidative degradation, making it more suitable for pharmaceutical formulations .

13-Epi-Cupressic Acid

  • Structure : A stereoisomer of this compound with inverted configuration at C-13 .
  • Bioactivity : Shows weaker abortifacient effects, suggesting stereochemistry significantly influences toxicity .

Comparative Data Table

Compound Molecular Formula Key Structural Features Bioactivity Toxicity (LD₅₀) Key Sources
This compound C₂₀H₃₂O₃ C-15 hydroxyl, conjugated diene Abortifacient, modulates BACE1/ADAM10 Oral H302 (harmful) Pinus ponderosa
Agatic acid C₂₀H₃₄O₃ Saturated side chain Prolonged abortifacient effects Not reported Bovine metabolites
Communic acid C₂₀H₃₀O₂ C-12 double bond Antimycobacterial (IC₅₀ = 15 μM) Low Juniperus spp.
Imbricatoloic acid C₂₀H₃₀O₄ Epoxide group Anti-inflammatory Non-toxic Propolis
13-Epi-cupressic acid C₂₀H₃₂O₃ C-13 epimer Mild abortifacient Not reported Juniperus rigida

Mechanistic Insights

  • However, its toxicity limits therapeutic use.
  • Communic Acid : Targets mycobacterial cell walls via hydrophobic interactions, a mechanism distinct from this compound’s placental vasoconstriction .

Biological Activity

Isocupressic acid (IA) is a naturally occurring compound primarily found in the needles of certain coniferous trees, particularly those in the genus Juniperus and Pinus. Notably, it has gained attention due to its biological activities, particularly its abortifacient effects in livestock, especially cattle. This article synthesizes research findings on the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic applications.

Abortifacient Effects

This compound is well-documented for its abortifacient properties . Research indicates that ingestion of ponderosa pine needles, which contain high concentrations of IA, can lead to abortion in pregnant cattle. Studies have shown that IA disrupts normal hormonal functions during pregnancy, leading to premature labor or abortion.

  • Mechanism of Action : IA appears to interfere with progesterone synthesis and secretion, crucial for maintaining pregnancy. It has been shown to inhibit the activity of enzymes involved in steroidogenesis, such as P450scc (cholesterol side-chain cleavage enzyme) and StAR (steroidogenic acute regulatory protein) .

Toxicity and Other Effects

In addition to its abortifacient effects, IA can cause various toxic reactions in livestock:

  • Symptoms : Cattle exposed to IA may exhibit signs such as:
    • Premature udder development
    • Increased milk production prior to calving
    • Gastrointestinal disturbances
    • Neurological symptoms in severe cases .
  • Species Affected : While primarily affecting cattle, IA toxicity has also been observed in sheep, goats, llamas, and buffalo .

Case Studies

  • Ponderosa Pine Needle Abortion : A significant case study highlighted the correlation between the consumption of ponderosa pine needles and increased abortion rates in cattle. In controlled studies, pregnant cows that ingested these needles experienced a higher incidence of abortion compared to those that did not .
  • Clinical Observations : Clinical veterinary studies have documented cases where herds exposed to high concentrations of IA in their diet showed a marked increase in reproductive failures. These studies emphasize the need for monitoring livestock diets in areas where ponderosa pine is prevalent .

Table: Summary of Biological Activities of this compound

Activity Description References
AbortifacientInduces abortion in pregnant cattle by disrupting progesterone synthesis , ,
ToxicityCauses gastrointestinal issues and neurological symptoms in livestock ,
Enzyme InhibitionInhibits P450scc and StAR enzyme activities involved in steroidogenesis ,
Potential TherapeuticsInvestigated for its role in modulating neurodegenerative pathways

Molecular Mechanisms

Recent studies have explored the molecular mechanisms by which IA exerts its effects. For instance, research indicated that IA reduces BACE1 activity via modulation of the GSK3β-NF-κB pathway, suggesting potential implications for neurodegenerative diseases such as Alzheimer's . This opens avenues for further investigation into the therapeutic applications of IA beyond its known toxicological effects.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying and quantifying isocupressic acid in plant extracts?

this compound is typically identified using chromatographic methods (e.g., HPLC, GC-MS) coupled with spectroscopic techniques (e.g., NMR, IR). For quantification, calibration curves are established using purified standards, with detection limits validated via triplicate measurements. Key physical properties, such as its melting point (109–110°C) and molecular weight (320.47 g/mol), aid in structural confirmation . A recommended protocol includes:

  • Sample preparation : Liquid-liquid extraction with ethyl acetate.
  • Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 210 nm.
  • Validation : Spike-and-recovery experiments to assess matrix effects in plant tissues.

Q. What mechanisms underlie this compound’s acute toxicity in mammalian systems?

Evidence from safety data sheets indicates acute oral toxicity (H302) and respiratory irritation (H335), likely due to its labdane diterpenoid structure interacting with cellular membranes or metabolic enzymes . Methodological approaches to study toxicity include:

  • In vitro assays : Cell viability tests (e.g., MTT assay) on hepatocyte or lung epithelial cell lines.
  • In vivo models : Rodent studies with dose-response profiling (e.g., LD50 determination).
  • Mechanistic studies : Transcriptomic analysis to identify dysregulated pathways (e.g., oxidative stress markers).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across studies?

Discrepancies may arise from variations in purity, solvent carriers, or model systems. A systematic approach includes:

  • Meta-analysis : Compare studies using PRISMA guidelines, focusing on variables like dose, exposure time, and cell type (e.g., wild-type vs. transgenic models ).
  • Controlled replication : Repeat experiments under standardized conditions (e.g., ISO 10993 for biocompatibility testing).
  • Data normalization : Express toxicity relative to positive controls (e.g., cisplatin for cytotoxicity).

Q. What experimental design considerations are critical for assessing this compound’s neurotoxic potential in Alzheimer’s disease models?

The study in used transgenic (Tg) cell lines exposed to 4–16 µM this compound to measure Aβ-aggregation and NF-κB expression. Key design elements include:

  • Model selection : Use amyloidogenic cell lines (e.g., APP/PS1 mutants) or primary neuronal cultures.
  • Endpoint assays : Western blotting for tau phosphorylation (e.g., P-GSK3β) and ELISA for Aβ40/42 levels.
  • Controls : Include untreated Tg/WT cells and a reference inhibitor (e.g., curcumin).
  • Data interpretation : Address confounding factors like solvent effects (DMSO ≤0.1% v/v) .

Q. How can computational modeling improve the understanding of this compound’s structure-activity relationships (SAR)?

Advanced SAR studies involve:

  • Molecular docking : Predict binding affinities to targets like COX-2 or NF-κB using software (e.g., AutoDock Vina).
  • QSAR models : Correlate substituent effects (e.g., hydroxylation at C-15) with bioactivity data from public databases (ChEMBL, PubChem).
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP = 4.68 ± 0.60 ).

Q. Methodological Challenges

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-function studies?

Reproducibility requires:

  • Detailed protocols : Document reaction conditions (e.g., solvent, temperature, catalyst) and purification steps (e.g., column chromatography).
  • Analytical validation : Confirm purity via HPLC (>95%) and structural fidelity via 1^1H/13^13C NMR .
  • Data sharing : Deposit synthetic procedures in repositories like SynArchive or Figshare.

Q. How should researchers design dose-response experiments to account for this compound’s biphasic effects (e.g., hormesis)?

Biphasic responses necessitate:

  • Wide concentration ranges : Test 0.1–100 µM in logarithmic increments.
  • Time-course analysis : Monitor effects at 24, 48, and 72 hours.
  • Statistical models : Use nonlinear regression (e.g., Hill equation) to fit data and identify EC50/IC50 values .

Properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h10,16-17,21H,2,5-9,11-13H2,1,3-4H3,(H,22,23)/b14-10+/t16-,17+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYKMKZYLAAOGH-DOEMEAPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045341
Record name (+)-Isocupressic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909-91-7
Record name (+)-Isocupressic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocupressic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001909917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Isocupressic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocupressic acid, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DV5EL78HE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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